molecular formula C8H6N2O2S2 B1519181 5-methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1176120-44-7

5-methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B1519181
CAS No.: 1176120-44-7
M. Wt: 226.3 g/mol
InChI Key: OBXBUTPDWFATHD-UHFFFAOYSA-N
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Description

5-methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O2S2 and its molecular weight is 226.3 g/mol. The purity is usually 95%.
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Biological Activity

5-Methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid (CAS Number: 141622-32-4) is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential applications in medicinal chemistry.

The compound has the following chemical properties:

  • Molecular Formula : C₈H₆N₂O₂S₂
  • Molecular Weight : 218.27 g/mol
  • Density : 1.52 g/cm³
  • Boiling Point : 406.1ºC at 760 mmHg
  • Flash Point : 199.4ºC

Synthesis

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves cyclization reactions of appropriate precursors. For instance, the cyclization of 2-aminothiophene derivatives with various carboxylic acids has been a common method to generate these compounds. Recent studies have highlighted the use of peptide coupling techniques to create new derivatives with enhanced biological properties .

Antimicrobial Activity

Recent research has demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit significant antimicrobial activity. A study focused on the synthesis of amides derived from thieno[2,3-d]pyrimidine-4-carboxylic acids showed promising results against various bacterial strains, particularly Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) for some derivatives was reported to be low, indicating strong antibacterial properties.

Compound NameMIC (µg/mL)Target Bacteria
5-Methyl-4-sulfanylidene derivative8Pseudomonas aeruginosa
N-(6-Methylpyridin-2-yl) derivative16Staphylococcus aureus

Enzyme Inhibition

Molecular docking studies have suggested that these compounds can inhibit specific enzymes such as TrmD from Pseudomonas aeruginosa. This enzyme is critical for bacterial survival and represents a potential target for antibiotic development . The binding affinity and interaction modes of these compounds with the enzyme's active site provide insights into their mechanism of action.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A combinatorial library of thieno[2,3-d]pyrimidine derivatives was synthesized and evaluated for antimicrobial activity.
    • The study found that certain derivatives showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
    • The most effective compound had an MIC value significantly lower than standard antibiotics used in clinical settings .
  • Enzyme Inhibition Analysis :
    • A detailed molecular docking study was conducted to evaluate the inhibitory potential of synthesized compounds against TrmD.
    • The results indicated that specific structural modifications could enhance binding affinity and selectivity towards the enzyme .

Properties

IUPAC Name

5-methyl-4-sulfanylidene-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S2/c1-3-4-6(13)9-2-10-7(4)14-5(3)8(11)12/h2H,1H3,(H,11,12)(H,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXBUTPDWFATHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=S)NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 2
5-methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 3
5-methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 4
5-methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 5
5-methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 6
5-methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid

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